4-(Piperidin-4-ylmethoxy)-phenol hydrochloride
Description
Properties
IUPAC Name |
4-(piperidin-4-ylmethoxy)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-11-1-3-12(4-2-11)15-9-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLXNLKUHCMJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride typically involves the reaction of 4-hydroxybenzyl alcohol with piperidine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the methoxy linkage. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the phenol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
Pharmacological Applications
1.1 Cancer Therapy
One of the primary applications of 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride is in cancer therapy. Research indicates that this compound acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of cancer stem cell properties. Inhibiting LSD1 can lead to the suppression of tumor growth and the reprogramming of cancer cells towards a less aggressive phenotype .
1.2 Antiparasitic Activity
The compound has also been studied for its antiparasitic properties. It has been evaluated against Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications to the chemical structure have been shown to enhance potency against this parasite, indicating its potential as a lead compound for developing new antiparasitic drugs .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride:
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Linker Flexibility: Compounds with direct attachment of phenol to piperidine (e.g., 2-(Piperidin-4-yl)phenol HCl) exhibit reduced steric bulk, enhancing membrane permeability but possibly compromising target specificity .
- Functional Group Additions : Fluorobenzoyl or morpholine-containing analogs (e.g., 4-(4-Fluorobenzoyl)piperidine HCl) demonstrate increased lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability .
Physicochemical Properties
- Solubility: Phenol-containing compounds exhibit moderate aqueous solubility (logP ~2.5), whereas pyridine analogs (logP ~1.8) show improved solubility due to ionization .
- Thermal Stability: Fluorinated derivatives (e.g., 4-(4-Fluorobenzoyl)piperidine HCl) display higher melting points (>200°C) compared to non-fluorinated analogs (~180°C) .
Biological Activity
4-(Piperidin-4-ylmethoxy)-phenol hydrochloride is a piperidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various studies and data sources.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a methoxy group and a phenolic moiety. The synthesis typically involves the reaction of piperidine derivatives with phenolic compounds under specific conditions to yield the hydrochloride salt form.
Chemical Structure:
- IUPAC Name: 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride
- Molecular Formula: C12H17ClN2O2
Biological Activities
The biological activities of 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride include:
-
Antimicrobial Activity:
- Studies have shown that piperidine derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 4-(Piperidin-4-ylmethoxy)-phenol have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .
- Anticancer Properties:
- Enzyme Inhibition:
Structure-Activity Relationship (SAR)
The SAR studies on piperidine derivatives suggest that modifications on the piperidine ring and substituents significantly influence biological activity. For example, the introduction of electron-withdrawing groups enhances antimicrobial potency, while substitutions on the phenolic moiety can improve anticancer activity.
Table 1: Structure-Activity Relationships of Piperidine Derivatives
| Compound | Substituent | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
|---|---|---|---|
| 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride | Methoxy | 0.5 | 15 |
| 4-Chlorophenyl analog | Chlorine | 0.3 | 10 |
| 4-Bromophenyl analog | Bromine | 0.2 | 12 |
Case Studies
-
Antibacterial Activity Study:
A study evaluated several piperidine derivatives against Staphylococcus aureus and Escherichia coli, finding that those with methoxy substitutions displayed enhanced antibacterial properties compared to their unsubstituted counterparts . -
Anticancer Mechanism Investigation:
Research focused on the mechanism of action of piperidine derivatives indicated that they could inhibit key signaling pathways involved in cancer cell survival, leading to increased apoptosis rates in treated cells .
Q & A
Q. Table 1: Synthetic Conditions for Piperidine Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine coupling | 4-Methoxybenzenesulfonyl chloride, Et₃N, RT | 87–98 | |
| Purification | Column chromatography (silica gel) | 95 |
Basic: What safety precautions are recommended when handling 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride?
Answer:
While specific toxicity data for this compound may be limited, analogous piperidine derivatives require:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of aerosols or dust .
- Emergency protocols:
Note: Stability studies suggest sensitivity to humidity and oxidizers—store in airtight containers under inert gas .
Advanced: How can researchers optimize the coupling reaction between piperidine derivatives and phenolic groups to enhance purity?
Answer:
Methodological strategies:
- Catalyst screening: Transition metals (e.g., Pd for cross-couplings) or phase-transfer catalysts improve regioselectivity .
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dilution to precipitate products .
- In-situ monitoring: Use HPLC or TLC to track reaction progress and terminate before side reactions dominate .
Example optimization workflow:
Vary molar ratios of piperidine:phenol (1:1 to 1:1.2).
Test temperatures (0°C, RT, 40°C) to identify optimal kinetic conditions.
Compare purification methods (e.g., gradient elution vs. isocratic chromatography) .
Advanced: What strategies are effective in resolving discrepancies in spectroscopic data during structural elucidation?
Answer:
Common discrepancies and solutions:
- ¹H NMR splitting patterns: Anisotropic effects from the piperidine ring can distort signals. Use 2D NMR (COSY, NOESY) to confirm spatial arrangements .
- Mass spectrometry (MS) anomalies: Check for HCl adducts ([M+H]⁺ vs. [M+Cl]⁻) and compare with theoretical isotopic patterns .
- Contradictory melting points: Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) to assess polymorphism .
Case study: In , a multi-step synthesis yielded 87–98% purity. Discrepancies in MS data were resolved by repeating analyses under high-resolution conditions (HRMS) and spiking with authentic standards .
Basic: What analytical techniques are essential for characterizing this compound's purity and structure?
Answer:
Core techniques:
- ¹H/¹³C NMR: Assign proton environments (e.g., piperidine CH₂ vs. phenolic OH) and confirm substitution patterns .
- HPLC-PDA: Quantify purity (>98% for pharmacological studies) and detect UV-active impurities .
- Elemental analysis: Validate C, H, N, Cl content against theoretical values (e.g., C₁₂H₁₆ClNO₂) .
Supplementary methods:
- FT-IR: Identify functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for the methoxy group) .
- X-ray crystallography: Resolve absolute configuration if chiral centers are present .
Advanced: How to assess the compound's stability under varying storage conditions?
Answer:
Experimental design:
- Forced degradation studies: Expose the compound to heat (40–60°C), light (UV lamp), and humidity (75% RH) for 1–4 weeks. Monitor decomposition via HPLC .
- pH stability: Dissolve in buffers (pH 1–13) and analyze degradation products (e.g., hydrolysis of the ether linkage) .
Key findings from analogous compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
